1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride
Overview
Description
1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C11H15ClN2O. It is an indole derivative, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their various biologically vital properties and play a main role in cell biology .
Preparation Methods
The synthesis of 1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride involves several steps. One common method includes the reaction of 6-methoxyindole with an appropriate alkylating agent to introduce the ethylamine side chain. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors with high affinity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride can be compared with other similar compounds, such as:
5-Methoxytryptamine: Another indole derivative with similar biological activities.
N-Acetyl-5-methoxytryptamine (Melatonin): Known for its role in regulating sleep and circadian rhythms.
N-Methyltryptamine: A compound with psychoactive properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can differ from those of other similar compounds.
Properties
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8(13)5-9-7-14-12-6-10(15-2)3-4-11(9)12;/h3-4,6-8,14H,5,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVLNNTZRMTRQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC(=C2)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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